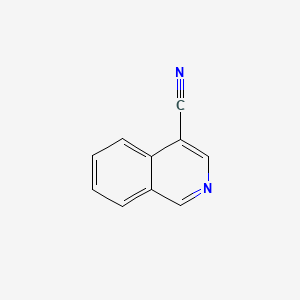

isoquinoline-4-carbonitrile

Description

Overview of Isoquinoline (B145761) as a Privileged Heterocyclic Scaffold in Chemical Research

The isoquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govacs.org This designation stems from its recurring presence in a multitude of biologically active compounds, making it a foundational template for drug discovery. nih.gov The structural rigidity and the presence of a nitrogen atom in the heterocyclic ring allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. nih.govamerigoscientific.com

The history of isoquinoline dates back to 1885 when it was first isolated from coal tar. numberanalytics.com Its discovery opened the door to the exploration of a vast class of related compounds. The isoquinoline nucleus is a core component of numerous natural products, particularly alkaloids found in plants like the opium poppy, which produces morphine and papaverine. rsc.orgnih.govthieme-connect.de These naturally occurring isoquinoline alkaloids have a long history of medicinal use, exhibiting a wide array of biological effects, including analgesic, anti-inflammatory, and antimicrobial properties. amerigoscientific.comrsc.org

The synthesis of isoquinoline and its derivatives has been a subject of extensive research, with classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being fundamental to its chemical exploration. acs.orgnumberanalytics.comacs.org These synthetic routes have enabled the creation of a vast library of isoquinoline-based compounds with diverse functionalities. nih.gov

Within the extensive family of isoquinoline derivatives, isoquinoline-4-carbonitrile holds a special place. chemimpex.comnetascientific.com The presence of the nitrile (cyano) group at the 4-position significantly influences the electronic properties of the isoquinoline ring system, making it a valuable and reactive building block in organic synthesis. chemimpex.com This functional group can be readily transformed into other important chemical moieties such as carboxylic acids, amines, and amides, providing a gateway to a wide range of molecular architectures. thieme-connect.de

Historical Context and Significance of the Isoquinoline Nucleus in Natural Products and Synthetic Compounds

Research Significance and Scope of this compound

The scientific interest in this compound spans multiple disciplines, from fundamental organic synthesis to the applied fields of medicinal chemistry and materials science. chemimpex.comnetascientific.com

This compound is a crucial intermediate for the synthesis of more complex molecules. chemimpex.comnetascientific.com Its nitrile group can participate in various chemical transformations. For instance, it can be hydrolyzed to form isoquinoline-4-carboxylic acid or partially hydrolyzed to yield isoquinoline-4-carboxamide. thieme-connect.de Reduction of the nitrile group leads to the formation of 4-(aminomethyl)isoquinoline. thieme-connect.de These transformations allow chemists to introduce new functional groups and build intricate molecular frameworks. chemimpex.comnetascientific.com The Reissert reaction, a classic method in isoquinoline chemistry, can also be applied to this compound to generate a variety of derivatives.

The isoquinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. nih.govamerigoscientific.comresearchgate.net this compound and its derivatives are actively investigated for their therapeutic potential. chemimpex.com Research has shown that compounds derived from this scaffold can exhibit significant biological effects. chemimpex.comnetascientific.com For example, derivatives have been explored for their potential as anticancer agents, with studies indicating cytotoxic effects against various cancer cell lines. researchgate.net Additionally, some isoquinoline derivatives have shown promise as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase. The unique structure of this compound makes it a valuable starting point for the design and synthesis of novel drug candidates. chemimpex.comnetascientific.com

| Biological Activity of Isoquinoline Derivatives | Examples/Findings |

| Anticancer | Derivatives have shown cytotoxic effects against various tumor cell lines. researchgate.net |

| Anti-inflammatory | Some derivatives exhibit significant inhibition of cyclooxygenase enzymes. |

| Antiviral | Certain isoquinoline-based compounds have been investigated for their potential against viruses. |

| Antimicrobial | The isoquinoline scaffold is a promising nucleus for developing antibacterial drugs. researchgate.net |

Relevance in Agrochemical Development

The isoquinoline scaffold is a significant structural motif in the development of new agrochemicals. rsc.orgwikidoc.org Derivatives of isoquinoline have been investigated for a range of applications in agriculture, including as insecticides and fungicides. wikidoc.orgnih.gov The core structure is valued as a key intermediate or building block in the synthesis of more complex molecules intended for crop protection. netascientific.comchemimpex.com Research has particularly focused on modifying the isoquinoline ring to create novel compounds with enhanced efficacy and environmental safety. acs.org

One of the primary areas of investigation is the development of insecticides based on the isoquinoline framework. aun.edu.egnih.gov Scientists have synthesized and tested various derivatives of this compound for their toxicological effects on common agricultural pests. acs.orgacs.org A notable area of research has been on partially hydrogenated isoquinoline derivatives, which have shown promising results against insects like the cotton aphid (Aphis gossypii). acs.orgnih.govacs.org

In a series of studies, researchers synthesized several new 5,6,7,8-tetrahydrothis compound (B2403871) derivatives and evaluated their insecticidal activity. acs.orgacs.org The findings indicated that the bioefficacy of these compounds varied significantly based on their specific structural modifications. nih.govacs.org For instance, one study screened eleven newly synthesized compounds, including various this compound derivatives, against both nymphs and adults of Aphis gossypii. The results showed a range of toxicological activity from low to very high, with some compounds demonstrating efficacy comparable to the commercial insecticide acetamiprid. nih.govacs.org One derivative, in particular, was found to be more potent against both life stages of the aphid than the reference insecticide. nih.govacs.org

Further research into bis-isoquinolinium compounds also highlighted their potential as selective insecticides. rsc.org A study screening thirty different bis-isoquinolinium and bis-pyridinium inhibitors against acetylcholinesterase (AChE) from houseflies (Musca domestica) and humans identified several promising candidates. rsc.org Among the compounds tested, a 4-carbonitrile derivative (K435) showed inhibitory ability in the micromolar range. rsc.org This line of research aims to develop novel insecticides that are highly selective for insect pests while having minimal impact on other organisms. rsc.org

The fungicidal properties of isoquinoline derivatives have also been a subject of interest. nih.gov Compounds containing the 5,6,7,8-tetrahydroisoquinoline (B1330172) fragment are noted for their use as precursors in the synthesis of fungicides. nih.gov Additionally, spiro-isoquinoline compounds have been explored for their use as antifungal agents in agriculture. mdpi.com Research into the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has also yielded compounds with significant activity against oomycete phytopathogens like Pythium recalcitrans, which cause diseases in various crops. nih.gov

The data below summarizes the insecticidal activity of selected this compound derivatives against the cotton aphid (Aphis gossypii), as reported in academic literature.

| Compound Series | Target Pest | Key Findings | Reference |

| 7-acetyl-3-acetonylsulfanyl-8-aryl-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles | Aphis gossypii (nymphs and adults) | Exhibited toxicological activity ranging from very high to low. One compound showed higher activity than the reference insecticide, acetamiprid. | acs.org, nih.gov |

| 3-acetonylsulfanyl-8-aryl-1,6-dimethyl-7,8-dihydroisoquinoline-4-carbonitriles | Aphis gossypii (nymphs and adults) | Showed varying levels of toxicological activity against the target pest. | acs.org, nih.gov |

| 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles | Aphis gossypii (nymphs and adults) | Revealed promising insecticidal activity; used to study structure-activity relationships. | acs.org |

| bis-isoquinolinium 4-carbonitrile (K435) | Musca domestica (Acetylcholinesterase) | Demonstrated inhibitory ability in the micromolar range (IC50). | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDZTCFGRSYTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902613 | |

| Record name | NoName_3148 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34846-65-6 | |

| Record name | 4-Isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isoquinolinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Ii. Synthetic Methodologies for Isoquinoline 4 Carbonitrile and Its Derivatives

Established Synthetic Pathways to the Isoquinoline (B145761) Core

Several classical name reactions provide reliable access to the fundamental isoquinoline skeleton. These methods typically involve the cyclization of appropriately substituted acyclic precursors.

Three of the most well-established methods for isoquinoline synthesis are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These reactions have been the bedrock of isoquinoline chemistry for over a century.

First reported in 1893, the Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. rsc.orgresearchgate.net The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions at elevated temperatures. rsc.org Commonly used condensing agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and anhydrous zinc chloride (ZnCl₂). thieme-connect.denumberanalytics.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. numberanalytics.com The reaction is particularly effective when the aromatic ring bears electron-donating groups. numberanalytics.com The mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. researchgate.net

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction to yield a tetrahydroisoquinoline. researchgate.net The reaction is catalyzed by acid and can be considered a special case of the Mannich reaction. researchgate.net The driving force is the formation of an electrophilic iminium ion which then undergoes intramolecular cyclization. researchgate.net While traditionally conducted with heating in a protic acid medium, milder conditions and the use of aprotic solvents have also been successfully employed. researchgate.net The Pictet-Spengler reaction is a cornerstone in the synthesis of many isoquinoline alkaloids and their derivatives. grafiati.com

Also dating back to 1893, the Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. psu.edu These acetals are formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. The reaction typically requires a strong acid, such as concentrated sulfuric acid, and heating. psu.edu The mechanism involves the formation of a Schiff base, followed by cyclization and subsequent aromatization through the elimination of alcohol molecules.

| Reaction Name | Starting Materials | Product | Key Reagents |

| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline (B110456) | POCl₃, P₂O₅, ZnCl₂ |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid catalyst (e.g., HCl) |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Strong acid (e.g., H₂SO₄) |

Traditional Reactions for Isoquinoline Synthesis

Pictet-Spengler Reaction

Targeted Synthesis of Isoquinoline-4-carbonitrile Derivatives

While the classical methods provide the core isoquinoline structure, the synthesis of this compound and its derivatives often requires more specialized strategies. These can involve multi-step sequences starting from readily available precursors.

A practical approach to synthesizing this compound involves the functionalization of the pre-formed isoquinoline ring. One such strategy begins with the halogenation of isoquinoline at the C4 position, followed by a cyanation reaction. For instance, 4-bromoisoquinoline (B23445) can be subjected to cyanation. A reported method for the cyanation of aryl bromides, which could be applicable here, involves the use of formamide (B127407) in the presence of a nickel catalyst. doi.org Another approach describes the reaction of 4-bromoisoquinoline with potassium cyanide, though this may result in a mixture of products. psu.edu

A versatile synthesis of 4-substituted isoquinolines starts from o-tolualdehyde. nih.gov In this method, the o-tolualdehyde is first converted to its tert-butylimine, which is then lithiated to form a benzylic anion. This anion can then react with a nitrile, and the resulting intermediate can be trapped with an electrophile at the C4 position. nih.gov

More complex derivatives of this compound have also been synthesized through multi-step routes. For example, a series of 3,6-diamino-7,8-dihydrothis compound derivatives were prepared from dicyanomethylene-4H-pyran derivatives and secondary amines. This reaction proceeds via a ring-opening and subsequent ring-closing mechanism under mild conditions. rsc.org

Another example is the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles. These compounds were obtained through the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones with cyanothioacetamide.

| Precursor(s) | Key Transformation(s) | Product |

| Isoquinoline | Halogenation at C4, Cyanation | This compound |

| o-Tolualdehyde, Nitrile | Lithiation, Condensation, Electrophilic trapping | 4-Substituted Isoquinoline |

| Dicyanomethylene-4H-pyran derivative, Secondary amine | Ring-opening, Ring-closing | 3,6-Diamino-7,8-dihydrothis compound derivative |

| 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanone, Cyanothioacetamide | Condensation | 7-Acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)this compound |

Palladium-Catalyzed Coupling Reactions for Isoquinoline Derivative Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of substituted isoquinolines. These methods often provide a high degree of regioselectivity and functional group tolerance.

One notable approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which furnishes a protected 1,5-dicarbonyl intermediate. This intermediate can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. This strategy is particularly effective for creating electron-deficient isoquinoline skeletons, which are traditionally difficult to access. The two steps, coupling and cyclization, can be combined into a one-pot, three-component synthesis. The choice of ketone as a coupling partner is crucial as it determines the substituents at the C3 and C4 positions of the resulting isoquinoline. rsc.org

The Larock isoquinoline synthesis is another significant palladium-catalyzed method that involves the cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines with various electrophiles. acs.org This reaction builds 3,4-disubstituted isoquinolines. acs.org Although effective, developing an enantioselective version of this reaction has been challenging due to the harsh reaction conditions (typically 100 °C) and the strong coordinating ability of the isoquinoline product. acs.org Recent advancements have led to the development of an asymmetric Larock isoquinoline synthesis to access axially chiral 3,4-disubstituted isoquinolines using a palladium catalyst with a chiral ligand like (R)-Binap. acs.org

Further diversification of the isoquinoline core can be achieved through subsequent palladium-catalyzed reactions. For instance, the C-X bond in 4-haloisoquinolines, which can be synthesized via a Boc2O-mediated dearomatization-halogenation sequence, serves as a versatile handle for Suzuki, Sonogashira, and Stille coupling reactions. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Ref. |

| Enolate Arylation/Cyclization | Aryl halide with ortho-formyl group, Ketone | Pd catalyst, Base, Ammonia source | Substituted Isoquinoline | rsc.org |

| Larock Isoquinoline Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimine, Electrophile | Pd(OAc)₂, Ligand, Base | 3,4-Disubstituted Isoquinoline | acs.org |

| Asymmetric Larock Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimine, Aryl halide | Pd(OAc)₂/(R)-Binap, Cs₂CO₃ | Axially Chiral 3,4-Disubstituted Isoquinoline | acs.org |

| Suzuki Coupling | 4-Bromoisoquinoline, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Arylisoquinoline | acs.org |

| Sonogashira Coupling | 4-Iodoisoquinoline, Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | 4-Alkynylisoquinoline | acs.org |

Cyclocondensation Reactions for Tetrahydroisoquinoline-4-carbonitriles

Cyclocondensation reactions are a cornerstone for the synthesis of tetrahydrothis compound derivatives. These reactions typically involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors in a single step.

A common strategy involves the reaction of a 1,3-dicarbonyl compound with a reagent that provides the nitrogen and the cyano group. For example, regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-nitrophenyl-cyclohexanones with cyanothioacetamide in the presence of a basic catalyst like piperidine (B6355638) yields highly functionalized 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-nitrophenyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones in excellent yields. nih.govnih.gov These products can then serve as versatile intermediates for further transformations. nih.govnih.gov

Another approach utilizes the Castagnoli–Cushman reaction, where 2-(cyanomethyl)benzoic acids react with imines in the presence of an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) or acetic anhydride (B1165640) to produce tetrahydroisoquinolone-4-carbonitriles. mdpi.com The choice of activating agent can influence the final product; for instance, using acetic anhydride can lead to the formation of dihydroisoquinolones instead of the fully saturated tetrahydroisoquinolones. mdpi.com

The synthesis of 3-((4-chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydrothis compound is achieved through a multi-step process that includes a cyclocondensation step. vulcanchem.com

Table 2: Cyclocondensation Reactions for Tetrahydrothis compound Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Ref. |

| 2,4-Diacetyl-5-hydroxy-5-methyl-3-nitrophenyl-cyclohexanone | Cyanothioacetamide | Piperidine | 7-Acetyl-4-cyano-tetrahydroisoquinoline-3(2H)-thione | nih.govnih.gov |

| 2-(Cyanomethyl)benzoic acid | Imine | CDI or Ac₂O | 1-Oxo-tetrahydrothis compound | mdpi.com |

| Isothiochromene | Piperidine | N/A | 3-Thioxo-1-piperidinyl-5,6,7,8-tetrahydrothis compound | nih.gov |

Ring-Opening and Ring-Closing Reactions for Dihydrothis compound Derivatives

Ring-opening and subsequent ring-closing reactions provide an elegant pathway to synthesize novel dihydrothis compound derivatives. This strategy often involves the transformation of a pre-existing heterocyclic system into the desired isoquinoline scaffold.

A notable example is the synthesis of 3,6-diamino-7,8-dihydrothis compound (DDIC) derivatives. rsc.orgrsc.org This process starts from dicyanomethylene-4H-pyran derivatives, which react with secondary amines. rsc.orgrsc.org The reaction proceeds through a mechanism involving the opening of the pyran ring followed by a sequential ring-closing reaction to form the dihydroisoquinoline core. rsc.orgrsc.org This method is advantageous due to the use of readily available starting materials, simple operational procedures, mild reaction conditions, and good yields. rsc.orgrsc.org

Another synthetic route involves the rearrangement of the pyridine (B92270) ring in 3-amino-2-aryl-1-sulfanylidene-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitriles when treated with hydrazine (B178648) hydrate. This recyclization process leads to the formation of 1-hydrazinyl-3-arylamino-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles. bakhtiniada.ru

These synthetic approaches highlight the utility of ring transformation reactions in accessing complex isoquinoline structures that might be challenging to obtain through more conventional linear syntheses.

Table 3: Ring-Opening/Closing Reactions for Isoquinoline Derivative Synthesis

| Starting Material | Reagent | Key Transformation | Product Type | Ref. |

| Dicyanomethylene-4H-pyran derivative | Secondary amine | Ring-opening of pyran, followed by ring-closing | 3,6-Diamino-7,8-dihydrothis compound | rsc.orgrsc.org |

| 3-Amino-2-aryl-1-sulfanylidene-hexahydrothis compound | Hydrazine hydrate | Recyclization of the pyridine ring | 1-Hydrazinyl-3-arylamino-tetrahydrothis compound | bakhtiniada.ru |

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of tetrahydroisoquinolines is of paramount importance, as many biologically active isoquinoline alkaloids possess chiral centers.

One powerful strategy is the Pictet-Spengler reaction, which can be performed enantioselectively. For instance, the reaction of an appropriate amine with an aldehyde, catalyzed by a chiral entity, can lead to the formation of optically active 1,2,3,4-tetrahydroisoquinolines. mdpi.com The synthesis of a chiral CDE-ring model of renieramycin natural products was achieved via a regio- and diastereoselective Pictet-Spengler cyclization. mdpi.com Enzymes, such as norcoclaurine synthase (NCS), can also catalyze the Pictet-Spengler reaction with high stereoselectivity, accepting a range of aldehyde substrates to produce various optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov

Asymmetric 1,3-dipolar cycloaddition reactions offer another route to chiral tetrahydroisoquinoline derivatives. The reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine, can construct dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core with good diastereoselectivity and high enantioselectivity. nih.gov

Furthermore, asymmetric reduction of isoquinoline precursors is a widely used approach. This includes the asymmetric hydrogenation of imines, enamines, and iminium salts containing the isoquinoline moiety, often catalyzed by transition metal complexes (e.g., Rhodium, Ruthenium) with chiral ligands. mdpi.com

Table 4: Stereoselective Synthesis of Tetrahydroisoquinoline Derivatives

| Reaction Type | Key Reagents/Catalyst | Product Feature | Ref. |

| Pictet-Spengler Reaction | Chiral catalyst or Enzyme (Norcoclaurine Synthase) | Chiral C1-substituted tetrahydroisoquinolines | mdpi.comnih.gov |

| 1,3-Dipolar Cycloaddition | C,N-cyclic azomethine imine, Chiral primary amine catalyst | Chiral dinitrogen-fused tetrahydroisoquinolines | nih.gov |

| Asymmetric Hydrogenation | Transition metal (Rh, Ru) with chiral ligand | Enantiopure tetrahydroisoquinolines | mdpi.com |

One-Pot Synthetic Strategies

One-pot synthetic strategies and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the construction of complex molecules like this compound derivatives from simple precursors in a single synthetic operation.

A four-component, three-step, one-pot procedure has been developed to furnish substituted isoquinolines. This process utilizes a palladium-catalyzed α-arylation of a ketone enolate, followed by in-situ trapping with an electrophile, and subsequent aromatization with an ammonium (B1175870) salt. nih.gov This modular approach allows for the facile introduction of a variety of substituents at the C3 and C4 positions. nih.gov

Another example is a copper(I) iodide-catalyzed five-component, four-component reaction (5C4CR) of 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a primary amine to afford 2-aminomethylisoquinolines. mdpi.com

Three-component reactions (3CRs) have also been employed. For example, the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid leads to the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org Similarly, biologically active arylphosphinoyl-functionalized dihydroisoquinolines have been synthesized via a 3CR of isoquinoline, dialkyl acetylenedicarboxylates, and phosphine (B1218219) oxides. preprints.org

These MCRs streamline the synthesis of complex isoquinoline frameworks, avoiding the need for isolation and purification of intermediates, thus saving time, resources, and reducing waste.

Table 5: One-Pot and Multicomponent Reactions for Isoquinoline Synthesis

| Reaction Type | Components | Catalyst/Reagents | Product Type | Ref. |

| Four-component, one-pot | Methyl ketone, Aryl bromide, Electrophile, Ammonium chloride | Pd catalyst, Base | C3, C4-substituted isoquinolines | nih.gov |

| Five-component (5C4CR) | 2-Ethynylbenzaldehyde, Paraformaldehyde, Secondary amine, Primary amine | Cu(I) iodide | 2-Aminomethylisoquinolines | mdpi.com |

| Three-component (3CR) | Isatin, Tetrahydroisoquinoline, Terminal alkyne | Benzoic acid | Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

| Three-component (3CR) | Isoquinoline, Dialkyl acetylenedicarboxylate, Phosphine oxide | None specified | Arylphosphinoyl-dihydroisoquinolines | preprints.org |

Functionalization and Derivatization Strategies at the C4-Position of Isoquinoline

Direct functionalization of the isoquinoline core, particularly at the C4 position, is a challenging yet highly desirable transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

The C4 position of isoquinoline is electronically less reactive towards electrophilic and nucleophilic attack compared to other positions. However, several methods have been developed to achieve C4-alkylation.

A metal- and activating-group-free method for the C4-alkylation of isoquinolines has been reported. ox.ac.ukacs.orgresearchgate.net This approach utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. ox.ac.ukacs.orgresearchgate.net The reaction proceeds via a temporary dearomatization of the isoquinoline ring, followed by nucleophilic attack of the resulting enamine-like intermediate on the vinyl ketone, and subsequent rearomatization. researchgate.net This method tolerates a range of substituents on the isoquinoline ring and allows for variation in the vinyl ketone, providing access to C4-alkylated isoquinolines with a carbonyl handle for further synthetic manipulations. ox.ac.ukacs.orgresearchgate.net

Another strategy involves a phosphite-mediated photochemical ox.ac.ukacs.org N-to-C rearrangement. rsc.org In this process, isoquinoline is first N-alkylated, and then, under photochemical conditions in the presence of a phosphite, the alkyl group migrates from the nitrogen to the C4 position. rsc.org This method is effective for primary, secondary, and even tertiary alkyl groups, allowing for the creation of sterically demanding substitutions at the C4 position. rsc.org

De novo synthesis approaches also provide a powerful means to introduce substituents at the C4 position. As mentioned previously, palladium-catalyzed α-arylation of ketones followed by cyclization allows for the construction of the isoquinoline ring with a predetermined substituent at C4, based on the structure of the starting ketone. nih.gov This method can be extended to a one-pot, four-component reaction to introduce an alkyl group at C4 by trapping the intermediate enolate with an alkyl halide electrophile. nih.gov

Table 6: Methods for C4-Alkylation of Isoquinolines

| Method | Key Reagents | Mechanism | Scope | Ref. |

| Acid-catalyzed alkylation | Benzoic acid, Vinyl ketone | Temporary dearomatization/rearomatization | Tolerates various substituents on isoquinoline and vinyl ketone | ox.ac.ukacs.orgresearchgate.net |

| Photochemical N-to-C rearrangement | N-alkyl isoquinolinium salt, Phosphite | Photochemical ox.ac.ukacs.org rearrangement | Primary, secondary, and tertiary alkyl groups | rsc.org |

| De novo synthesis/in-situ functionalization | Aryl bromide, Ketone, Alkyl halide electrophile | Pd-catalyzed α-arylation, in-situ trapping, cyclization | Introduces various alkyl groups | nih.gov |

C-4 Alkylation of Isoquinolines

Metal-Catalyzed Alkylation

Transition metal catalysis offers powerful tools for C-H functionalization, including the alkylation of isoquinolines. While direct C4 alkylation remains a specialized area, related metal-catalyzed transformations have been reported. For instance, procedures for the Iridium (Ir) or Rhodium (Rh)-catalyzed hydroxymethylenation and alkylation of isoquinolinium salts have been disclosed. Current time information in Bangalore, IN.wikipedia.orgclockss.org These methods typically require the pre-activation of the isoquinoline nitrogen through quaternization to enhance its reactivity. clockss.orgresearchgate.net

Palladium (Pd) catalysis has also been employed for the functionalization of isoquinoline derivatives. One notable example is a diastereoselective, palladium-catalyzed C(sp³)–C(sp³) coupling method that installs a benzyl (B1604629) group at the C4 position of dihydroisoquinolone systems. libretexts.org This protocol involves the reaction of vicinally functionalized dihydroisoquinolones with benzyl carbonates in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a ligand such as rac-BINAP, affording C4 quaternary and homobenzylic dihydroisoquinolones. libretexts.org Another palladium-catalyzed approach involves a cascade oxidative addition of allenamides followed by allylic alkylation with aldehydes to construct isoquinolinones bearing a quaternary carbon at the C4 position. nih.gov

Acid-Catalyzed Alkylation with Aromatic Aldehydes and Potassium Cyanide

The combination of an isoquinoline, an acid derivative, and a cyanide source is characteristic of the Reissert reaction, first reported by Arnold Reissert in 1905. wikipedia.org In its classic form, the reaction involves treating an isoquinoline with an acid chloride and potassium cyanide (KCN). wikipedia.orgclockss.org This process leads to the formation of a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound, where functionalization occurs at the C1 position, not C4. wikipedia.orgclockss.org The reaction proceeds via the acylation of the isoquinoline nitrogen, which activates the C1 position for nucleophilic attack by the cyanide ion. researchgate.netbeilstein-journals.org

While the standard Reissert reaction does not directly alkylate the C4 position, the resulting Reissert compounds are stable intermediates that can undergo further reactions. clockss.org For example, acid-catalyzed condensation of a Reissert compound with acrylonitrile (B1666552) has been reported, indicating the potential for subsequent modifications. wikipedia.org However, a direct, one-pot, acid-catalyzed C4-alkylation of isoquinoline using aromatic aldehydes and potassium cyanide is not a widely documented named reaction. The most relevant established synthesis involving these components remains the Reissert reaction, which primarily serves to functionalize the C1 position. wikipedia.orgrsc.org

Alkylation via 1,2-Dihydroisoquinoline (B1215523) Intermediates

A key strategy for achieving C4 alkylation involves the temporary dearomatization of the isoquinoline ring to form a more reactive 1,2-dihydroisoquinoline intermediate. Current time information in Bangalore, IN.researchgate.net This enamine-like intermediate can then react as a nucleophile with various electrophiles at the C4 position. wikipedia.orgresearchgate.net

A notable example of this approach is the procedure developed by Minter and Re. Current time information in Bangalore, IN.clockss.orgresearchgate.net In this method, isoquinoline is first treated with a reducing agent, sodium triethylborohydride (NaEt₃BH), to generate the 1,2-dihydroisoquinoline intermediate. This intermediate is then reacted in situ with electrophiles such as aryl aldehydes. A subsequent elimination of water restores the aromaticity of the isoquinoline ring, yielding the C4-alkylated product. Current time information in Bangalore, IN.clockss.orgresearchgate.net A similar strategy has been employed using alkyllithium nucleophiles to form the dihydroisoquinoline, which is then trapped with alkyl halide electrophiles. clockss.orgresearchgate.net These methods provide a direct route to C4-functionalized isoquinolines by reversing the typical reactivity pattern of the heterocycle. Current time information in Bangalore, IN.

Alkylation with Vinyl Ketones

A recently developed metal-free method allows for the direct C4-alkylation of isoquinolines using vinyl ketones as electrophiles. Current time information in Bangalore, IN.wikipedia.orgclockss.org This reaction is promoted by a carboxylic acid, such as benzoic acid, and does not require pre-activation of the isoquinoline nitrogen via quaternization. clockss.orgresearchgate.net The mechanism is proposed to proceed through the formation of a 1,2-dihydroisoquinoline intermediate (A), generated by the addition of benzoic acid to the C1 position of the isoquinoline. wikipedia.orgresearchgate.net This enamine-like intermediate then acts as a nucleophile, attacking the vinyl ketone (e.g., methyl vinyl ketone, MVK) to form a second intermediate (B). wikipedia.orgresearchgate.net Subsequent elimination of benzoic acid from intermediate B furnishes the aromatic C4-substituted isoquinoline. wikipedia.orgresearchgate.net

The reaction conditions have been optimized, with the best results typically obtained using an excess of both the vinyl ketone and benzoic acid in a solvent like acetonitrile (B52724) at elevated temperatures. Current time information in Bangalore, IN.researchgate.net This methodology tolerates a range of substituents on the C5 through C8 positions of the isoquinoline ring. Current time information in Bangalore, IN.researchgate.net

| Entry | Acid/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 5:2 HCO₂H/Et₃N | MeCN | 60 | 14 |

| 2 | AcOH | MeCN | 60 | 21 |

| 3 | BzOH | MeCN | 60 | 49 |

| 4 | BzOH | MeCN | 80 | 75 |

| 5 | BzOH | Toluene | 80 | 53 |

| 6 | BzOH | Dioxane | 80 | 61 |

Introduction of Nitrile Functional Group at C4

Several synthetic routes are available for the preparation of this compound from appropriately substituted isoquinoline precursors.

A primary method is the palladium-catalyzed cyanation of a 4-haloisoquinoline, such as 4-bromoisoquinoline or 4-chloroisoquinoline. researchgate.netorganic-chemistry.orgnih.govrsc.org This cross-coupling reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand like dppf. researchgate.netorganic-chemistry.org A non-toxic cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), is used to introduce the nitrile group. researchgate.netnih.govsci-hub.se The reaction is generally performed in a polar aprotic solvent like dimethylacetamide (DMAC) or in a dioxane/water mixture at elevated temperatures. organic-chemistry.orgnih.gov This method is valued for its broad substrate scope and functional group tolerance. nih.govrsc.org

Another classic approach is the Sandmeyer reaction . numberanalytics.comnih.govwikipedia.org This two-step process begins with the diazotization of 4-aminoisoquinoline (B122460) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt intermediate. libretexts.orggoogle.com In the second step, this intermediate is treated with a copper(I) cyanide (CuCN) salt, which catalyzes the displacement of the diazonium group (N₂) by a cyanide ion, yielding this compound. nih.govwikipedia.org

Finally, this compound can be synthesized via the dehydration of isoquinoline-4-carboxamide . Reagents commonly used for the dehydration of primary amides to nitriles include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. In some specific cases, lithium aluminium hydride (LiAlH₄) has been observed to effect the dehydration of carboxamides to nitriles, although it is more commonly used as a reducing agent. cdnsciencepub.com This route is contingent on the availability of the corresponding 4-carboxamide precursor. cdnsciencepub.com

Iii. Chemical Reactivity and Transformational Chemistry of Isoquinoline 4 Carbonitrile

Reactions of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in isoquinoline-4-carbonitrile is a key site for chemical modification, enabling its conversion into other valuable functional groups.

The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. usp.brlibretexts.org This transformation proceeds through an amide intermediate. usp.brchemistrysteps.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org The reaction involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. usp.br The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed to the corresponding carboxylic acid, isoquinoline-4-carboxylic acid, and an ammonium (B1175870) ion. usp.bracs.org

Alternatively, base-catalyzed hydrolysis involves heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521). libretexts.orgquimicaorganica.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. quimicaorganica.org This process yields a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org

A specific example involves the heating of this compound with 40% H₂SO₄, followed by neutralization with sodium carbonate and acidification, to produce isoquinoline-4-carboxylic acid. acs.org

Table 1: Conditions for Hydrolysis of this compound

| Catalyst | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid | Dilute HCl or H₂SO₄, Heat | Isoquinoline-4-carboxamide | Isoquinoline-4-carboxylic acid |

The nitrile group of this compound can be reduced to a primary amine, (isoquinolin-4-yl)methanamine. This is a common transformation in organic synthesis, providing a route to amines from nitriles. Various reducing agents can accomplish this conversion.

Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, is a widely used method. google.com Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which readily converts nitriles to primary amines. More recently, alternative and milder reducing systems have been developed. These include ammonia borane, which can reduce a range of nitriles to primary amines without a catalyst, and systems like tetramethyldisiloxane (TMDS) activated by titanium(IV) isopropoxide. organic-chemistry.orgresearchgate.net The reduction process involves the addition of hydride ions to the nitrile carbon and subsequent protonation. google.com

Table 2: Selected Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/System | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup | Primary Amine |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Platinum, or Palladium catalyst | Primary Amine |

| Ammonia Borane (H₃NBH₃) | Thermal decomposition | Primary Amine |

Hydrolysis to Carboxylic Acids

Reactions of the Isoquinoline (B145761) Ring System

The isoquinoline ring is an aromatic system that can undergo various reactions, including nucleophilic additions, cyclizations, and electrophilic substitutions. The presence of the electron-withdrawing nitrile group at the C-4 position influences the regioselectivity of these reactions.

Due to the electron-withdrawing nature of the ring nitrogen, the isoquinoline nucleus is susceptible to nucleophilic attack, particularly at the C-1 position. quimicaorganica.orgatamanchemicals.comuop.edu.pk This reactivity can be exploited to introduce substituents onto the heterocyclic ring.

A notable reaction involving this compound is its treatment with an aromatic aldehyde and potassium cyanide in dimethyl sulfoxide (B87167) (DMSO). This reaction results in the formation of 1-alkylated products in moderate yields. thieme-connect.de The process is thought to proceed through an intermediate analogous to that in a benzoin (B196080) condensation. thieme-connect.de The Strecker reaction provides another pathway for the synthesis of α-cyano tetrahydroisoquinolines, where a cyano group is added to an iminium ion intermediate derived from the isoquinoline. rsc.org This method has been used to create 1-cyano-1-phenyl-tetrahydroisoquinoline derivatives. rsc.org

This compound serves as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve multiple steps, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. rsc.org

For example, isoquinoline derivatives can react with other molecules to build new rings. One-pot, catalyst-free reactions in aqueous media have been developed to synthesize 4-imino-2-aryl-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile derivatives. rsc.org Another area of research involves the palladium-catalyzed cyclization of 2-alkynylarylaldimines, which can lead to the formation of 4-substituted isoquinolines. researchgate.net Furthermore, condensations of cyclohexanone (B45756) derivatives with compounds like cyanoacetamide can lead to tetrahydroisoquinoline-4-carbonitriles, which are precursors to fused ring systems. researchgate.net These cyclization strategies are pivotal in creating molecular scaffolds found in biologically active compounds like aporphine (B1220529) alkaloids. rsc.org

In general, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring rather than the pyridine (B92270) ring. arsdcollege.ac.in The nitrogen atom deactivates the pyridine portion of the molecule towards electrophilic attack. Consequently, substitution typically happens at the C-5 and C-8 positions. atamanchemicals.comuop.edu.pkarsdcollege.ac.in For instance, nitration and sulfonation of isoquinoline predominantly yield the 5-substituted product. arsdcollege.ac.in

However, under certain conditions, substitution can be directed to the C-4 position. The bromination of isoquinoline with Br₂ in CCl₄ is reported to yield the 4-substituted product. arsdcollege.ac.in A method for the C-4 alkylation of isoquinolines has also been described using benzoic acid and vinyl ketones, which proceeds through a temporary dearomatization of the ring via nucleophilic addition at C-1, followed by reaction at C-4 and subsequent rearomatization. acs.org

Reduction and Oxidation Reactions

This compound can undergo reduction and oxidation at both the cyano substituent and the isoquinoline nucleus, depending on the reagents and conditions employed.

Reduction Reactions: The cyano group is readily reducible to a primary amine, a transformation that provides a key synthetic route to aminomethyl-isoquinoline derivatives. Concurrently, the isoquinoline ring system can be reduced. Mild reduction conditions, such as using tin and hydrochloric acid, typically lead to the selective reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. uop.edu.pkarsdcollege.ac.in More forceful catalytic hydrogenation can reduce both the pyridine and benzene rings, resulting in decahydroisoquinoline (B1345475) structures. atamanchemicals.comshahucollegelatur.org.in

Oxidation Reactions: Oxidation can target either the nitrile group or the isoquinoline ring. The cyano group can be hydrolyzed and oxidized to form isoquinoline-4-carboxylic acid. The isoquinoline nucleus itself exhibits complex behavior upon oxidation. Treatment with alkaline potassium permanganate (B83412) (KMnO₄) can result in the cleavage of the benzene portion of the ring system to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid). uop.edu.pkshahucollegelatur.org.in Conversely, oxidation with peracids, such as peracetic acid, typically forms the corresponding isoquinoline-N-oxide. uop.edu.pkarsdcollege.ac.in The presence and nature of other substituents on the benzene ring can influence which ring is preferentially oxidized. shahucollegelatur.org.in

| Reaction Type | Reagent(s) | Substrate Focus | Product(s) | Citation(s) |

| Reduction | Lithium aluminum hydride (LiAlH₄) or H₂/catalyst | Cyano Group | 4-(Aminomethyl)isoquinoline | |

| Reduction | Tin (Sn) and Hydrochloric acid (HCl) | Pyridine Ring | 1,2,3,4-Tetrahydrothis compound | uop.edu.pkarsdcollege.ac.in |

| Reduction | H₂/Platinum (Pt) catalyst | Benzene & Pyridine Rings | Decahydrothis compound | atamanchemicals.comshahucollegelatur.org.in |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Cyano Group | Isoquinoline-4-carboxylic acid | |

| Oxidation | Alkaline KMnO₄ | Benzene Ring | Pyridine-3,4-dicarboxylic acid | uop.edu.pkshahucollegelatur.org.in |

| Oxidation | Peracetic acid | Ring Nitrogen | This compound N-oxide | uop.edu.pk |

Reactions with Acids and Bases

The presence of the basic nitrogen atom in the isoquinoline ring and the electrophilic carbon of the nitrile group allows for characteristic reactions with acids and bases.

Like its parent compound, this compound is a weak base (isoquinoline pKa = 5.14) and readily reacts with strong acids such as HCl to form stable isoquinolinium salts. atamanchemicals.com This protonation occurs at the ring nitrogen atom. atamanchemicals.comthieme-connect.de

The cyano group is susceptible to hydrolysis under acidic or basic conditions, which converts it into a carboxamide and subsequently into a carboxylic acid. This is a fundamental transformation used to access isoquinoline-4-carboxylic acid and its derivatives from the nitrile.

| Reagent Type | Reagent Example(s) | Reactive Site | Reaction | Product | Citation(s) |

| Acid | Strong acids (e.g., HCl) | Ring Nitrogen | Protonation / Salt Formation | Isoquinolinium salt | uop.edu.pkatamanchemicals.com |

| Acid/Base | H₃O⁺ or OH⁻ | Cyano Group | Hydrolysis | Isoquinoline-4-carboxamide, Isoquinoline-4-carboxylic acid |

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a pivotal intramolecular cyclization that utilizes the nitrile group of this compound derivatives to construct new fused-ring systems. This reaction is particularly valuable for synthesizing thieno[2,3-c]isoquinolines. The process typically involves a precursor that has a nucleophilic center positioned to attack the carbon of the cyano group.

For instance, a 3-thio-substituted this compound can be S-alkylated with a compound containing an active methylene (B1212753) group, such as an α-halo carbonyl compound. researchgate.net Subsequent treatment with a base, like sodium ethoxide, induces an intramolecular condensation between the active methylene and the cyano group, leading to an enamine intermediate that tautomerizes to form the stable, fused aromatic thieno[2,3-c]isoquinoline system. researchgate.net This methodology has been applied to the synthesis of various substituted planar pyrimidothienoisoquinolines and nonplanar pyrazolo[3,4-g]isoquinolines. researchgate.net The reaction sequence often involves Knoevenagel condensation, Michael addition, and the Thorpe-Ziegler cyclization as key steps. rsc.org

| Starting Material Derivative | Reagents / Conditions | Key Intermediate(s) | Final Product Class | Citation(s) |

| 3-(Acetonyl)thio-isoquinoline-4-carbonitriles | Sodium ethoxide in ethanol | Intramolecular carbanion | Thieno[2,3-c]isoquinolines | researchgate.net |

| N-Aryl-(tetrahydroisoquinolin-3-ylthio)acetamides | Sodium ethoxide or sodium carbonate | Intramolecular cyclization | Tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides | nih.gov |

| 1-Alkylpiperidin-4-one, malononitrile, β-nitro styrene | Multicomponent reaction | Michael adduct | N-Alkyl-tetrahydroisoquinoline-5-carbonitriles | rsc.org |

Reactions with Alkylating Agents

This compound can undergo alkylation at several positions, including the ring nitrogen (N-alkylation) and various carbon atoms of the ring system (C-alkylation), depending on the reagents and reaction strategy.

N-Alkylation: Reaction with alkyl halides typically leads to quaternization of the ring nitrogen, forming N-alkylisoquinolinium salts. This increases the acidity of protons on substituents at positions 1 and 3. shahucollegelatur.org.in

C-Alkylation: Direct C-alkylation is more complex. A notable method for C-4 alkylation of isoquinolines involves reaction with a vinyl ketone in the presence of benzoic acid, which proceeds without the need for pre-activation of the nitrogen atom. acs.orgacs.org An alternative strategy involves the temporary reduction of the isoquinoline to a more nucleophilic 1,2-dihydroisoquinoline (B1215523) intermediate, which then reacts with an electrophilic alkylating agent at C-4. thieme-connect.de

A specific reaction for this compound involves treatment with an aromatic aldehyde and potassium cyanide. This process results in the formation of a 1-alkylated product, in a transformation that is mechanistically analogous to a benzoin condensation. thieme-connect.de S-alkylation of precursor thiones is also a key step in the synthesis of more complex heterocyclic systems. researchgate.net

| Reaction Type | Reagent(s) | Conditions | Position(s) | Product Example | Citation(s) |

| N-Alkylation | Alkyl halides (e.g., CH₃I) | Standard | N-2 | N-Alkylisoquinolinium salt | shahucollegelatur.org.in |

| C1-Alkylation | Ar-CHO, KCN | DMSO, room temp. | C-1 | 1-(Aryl(hydroxy)methyl)this compound | thieme-connect.de |

| C4-Alkylation | Vinyl ketones, Benzoic acid | Acid-catalyzed | C-4 | 4-(3-Oxoalkyl)isoquinoline | acs.orgacs.org |

| C4-Alkylation | 1. LiAlH₄ 2. R-X | THF, reflux | C-4 | 4-Alkylisoquinoline | thieme-connect.de |

| S-Alkylation | α-Halo carbonyl compounds | Base (e.g., NaOAc) | S-atom on C-3 | 3-(Alkylthio)this compound derivative | researchgate.net |

Iv. Advanced Spectroscopic and Computational Studies of Isoquinoline 4 Carbonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural verification of isoquinoline-4-carbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with X-ray diffraction, offer a comprehensive profile of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of organic compounds. pearson.com Both ¹H and ¹³C NMR are critical for confirming the structure of this compound and its derivatives by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. While specific data for the parent this compound is not detailed in the reviewed literature, analysis of closely related derivatives like 1-phenylthis compound provides insight into the expected signals for the core structure. nih.govresearchgate.net The aromatic protons on the isoquinoline (B145761) ring typically appear as multiplets in the downfield region, with their exact chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic nature of the nitrile group. mdpi.com

Interactive Data Table: Representative ¹H NMR Data for an this compound Derivative

The following table shows data for 1-(4-Cyanophenyl)this compound, which illustrates the typical chemical shifts for the this compound core.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|

| H1 (isoquinoline) | 9.00 | s | nih.gov |

| H8 (isoquinoline) | 8.31 | d, J = 8.3 | nih.gov |

| H5 (isoquinoline) | 8.11 | d, J = 8.5 | nih.gov |

| Aromatic H | 7.86 | td, J = 8.5, 6.4 | nih.gov |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this compound, the most characteristic signal is that of the nitrile carbon (C≡N). In cyano-substituted isoquinolines, this carbon typically appears in the range of 115-120 ppm. The signals for the other nine carbon atoms in the aromatic isoquinoline framework are expected to appear in the typical aromatic region (approx. 120-150 ppm), with their precise shifts determined by the electron-withdrawing effect of the nitrile group and the influence of the heterocyclic nitrogen atom. pearson.compressbooks.pubresearchgate.netchemicalbook.com

Interactive Data Table: Expected and Known ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected/Known Chemical Shift (δ, ppm) | Notes | Reference |

| C4-C ≡N | ~115-120 | Typical range for aromatic nitrile carbons. | |

| C ≡N | Not directly observed in standard spectra | Quaternary carbon, often weak. | |

| Aromatic Carbons | ~120-153 | Based on parent isoquinoline data; shifts are influenced by the C4-CN substituent. | chemicalbook.com |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. gbiosciences.com For this compound (C₁₀H₆N₂), the calculated molecular weight is 154.17 g/mol . chemimpex.comcalpaclab.com In an MS experiment, the compound is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 154.

The fragmentation pattern observed in mass spectrometry provides valuable clues about the molecule's structure. gbiosciences.comresearchgate.net Due to the stability of the aromatic system, the molecular ion peak for this compound is expected to be prominent. libretexts.org General fragmentation behavior for isoquinoline alkaloids often involves the loss of substituents from the ring system. nih.govnih.gov A plausible fragmentation pathway for this compound would be the loss of a hydrogen cyanide molecule (HCN, 27 Da), a common fragmentation for aromatic nitriles, leading to a significant fragment ion.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Expected) | Notes | Reference |

| Molecular Ion [M]⁺ | [C₁₀H₆N₂]⁺ | 154 | Parent ion corresponding to the molecular weight. | chemimpex.comcalpaclab.com |

| Fragment Ion [M-HCN]⁺ | [C₉H₅N]⁺ | 127 | Resulting from the loss of hydrogen cyanide. | libretexts.orgnih.govnih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pearson.com The IR spectrum of this compound is distinguished by a highly characteristic absorption peak for the nitrile functional group (C≡N).

The C≡N triple bond stretch in aromatic nitriles gives rise to a sharp, medium-intensity peak in a relatively uncongested region of the spectrum, making it a reliable diagnostic tool. pressbooks.pub For cyano-substituted isoquinolines, this peak is consistently observed in the 2220–2240 cm⁻¹ range. Other expected absorptions include those for aromatic C-H and C=C stretching.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity | Reference |

| Aromatic C-H | Stretch | 3000–3100 | Weak to Medium | libretexts.org |

| Nitrile (C≡N) | Stretch | 2220–2240 | Medium, Sharp | |

| Aromatic C=C | Stretch | 1450–1600 | Medium | libretexts.orgresearchgate.net |

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent this compound has not been explicitly described in the surveyed literature, detailed crystallographic studies have been performed on several of its derivatives. researchgate.neteurjchem.com

For example, studies on new hexahydrothis compound derivatives report their synthesis and crystal structures. nih.govresearchgate.net These analyses reveal key structural features such as the conformation of the non-aromatic rings and the nature of intermolecular forces, like hydrogen bonds and C-H···π interactions, which govern the crystal packing. nih.gov Similarly, the crystal structure of an iridium complex containing a 1-phenylthis compound ligand has been determined, providing insight into how the molecule coordinates with metal centers. nih.govresearchgate.net

Interactive Data Table: Representative Crystallographic Data for an Isoquinoline Derivative

Data for methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate, an isoquinoline derivative.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.neteurjchem.com |

| Space Group | P2₁2₁2₁ | researchgate.neteurjchem.com |

| a (Å) | 5.2804(5) | researchgate.neteurjchem.com |

| b (Å) | 8.1347(17) | researchgate.neteurjchem.com |

| c (Å) | 35.015(4) | researchgate.neteurjchem.com |

| Volume (ų) | 1504.1(4) | researchgate.neteurjchem.com |

Infrared (IR) Spectroscopy

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the electronic structure and properties of molecules, complementing experimental data and aiding in the prediction of chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.orgscirp.org For this compound and its derivatives, DFT calculations are employed to optimize the molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org

The energies and distribution of these orbitals are crucial for understanding the molecule's electronic properties and reactivity. acs.org Studies on 1-phenylthis compound derivatives show that the LUMOs are primarily located on the isoquinoline and phenyl rings, while the HOMOs are distributed on the phenyl rings and the metal center in complexes. nih.gov The introduction of the electron-withdrawing cyano group at the C4 position significantly lowers both the HOMO and LUMO energy levels of the molecule. nih.gov This modulation of the electronic energy gap (E_g) is key to tuning the photophysical properties of materials based on this scaffold. nih.govresearchgate.net

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. These computational models are instrumental in rationalizing structure-activity relationships (SAR), helping to explain how structural modifications influence the biological or chemical activity of the compound. nih.gov

Interactive Data Table: Summary of DFT Findings for this compound Derivatives

| Computational Method | Key Finding | Implication | Reference |

| DFT (B3LYP/6-311++G**) | Rationalizes structure-activity relationships. | Correlates molecular structure with biological potency. | nih.gov |

| DFT | Addition of a CN group lowers HOMO and LUMO energy levels. | Tunes electronic properties for applications like OLEDs. | nih.gov |

| TD-DFT | Predicts electronic absorption spectra. | Complements experimental UV-Vis data. | rsc.org |

| FMO Analysis (HOMO/LUMO) | Identifies electron donor (HOMO) and acceptor (LUMO) regions. | Predicts reactivity and charge transfer characteristics. | nih.govacs.org |

Molecular Dynamics Simulations for Binding Efficiency and Stability

Molecular dynamics (MD) simulations offer a powerful lens to examine the binding efficiency and stability of ligands within protein active sites. nih.gov For derivatives of tetrahydrothis compound, MD simulations, often extending to 100 nanoseconds, have been instrumental in understanding their interactions with targets like cyclin-dependent kinases (CDK5A1). nih.govresearchgate.net These simulations track the conformational changes of both the ligand and the protein over time, revealing the stability of the complex. plos.org

The primary goal is to calculate the binding free energy, which quantifies the affinity of a ligand for its receptor. plos.org Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are frequently employed to estimate these energies from MD trajectories. researchgate.net A lower binding free energy typically indicates a more stable and efficient binding. plos.org For instance, studies on imidazoquinoline derivatives with Toll-like receptors (TLR7 and TLR8) have successfully used MD simulations and MM-GBSA to rank binding affinities, showing good correlation with experimental data. plos.org These simulations can reveal that van der Waals interactions are often the main driving force for binding selectivity. plos.org

The root mean square deviation (RMSD) of the protein backbone and the ligand's heavy atoms are key metrics analyzed during MD simulations. plos.org Stable RMSD values over the simulation period suggest that the system has reached equilibrium and the complex is stable. plos.org Such detailed analyses provide a dynamic picture of the binding event, complementing the static views offered by other methods. frontiersin.org

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgmdpi.com This method is fundamental in structure-based drug design for identifying potential drug candidates by evaluating the binding affinity and interaction patterns between a small molecule and a protein's binding site. semanticscholar.org

In studies involving this compound derivatives, molecular docking has been employed to elucidate their binding modes with specific protein targets. nih.gov The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's active site. semanticscholar.org Scoring functions are then used to rank these poses, with the lowest binding energy typically representing the most favorable interaction. semanticscholar.orgnih.gov

The analysis of docking results focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. nih.govnih.gov For example, docking studies might reveal that the nitrogen atom of the isoquinoline ring or the cyano group acts as a hydrogen bond acceptor, while the aromatic rings participate in hydrophobic or π-stacking interactions. nih.goviucr.org Software like AutoDock Vina is commonly used for these studies, and the results are often visualized using programs like Discovery Studio to analyze the interaction details. semanticscholar.orgresearchgate.net

Table 1: Key Interactions Identified in Molecular Docking Studies of Isoquinoline Derivatives

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Example) |

| Hydrogen Bond | Cyano group (-CN) | Amine/Hydroxyl group of amino acid |

| Hydrogen Bond | Isoquinoline Nitrogen | Amine/Hydroxyl group of amino acid |

| Hydrophobic Interaction | Phenyl rings | Valine, Leucine (B10760876), Isoleucine |

| π-π Stacking | Isoquinoline/Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| van der Waals | Aliphatic side chains | Various nonpolar residues |

This table provides a generalized summary of potential interactions based on typical molecular docking studies of heterocyclic compounds.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net

For this compound and its derivatives, Density Functional Theory (DFT) calculations are often used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govnih.gov These calculations reveal how substituents on the isoquinoline core influence the electronic structure. For instance, the introduction of an electron-withdrawing group like the cyano (-CN) group can lower both the HOMO and LUMO energy levels. nih.gov

In the context of materials science, particularly for applications in organic light-emitting diodes (OLEDs), the HOMO and LUMO levels are crucial for determining charge injection and transport properties. nih.gov In drug design, the HOMO-LUMO gap can be related to the molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net Computational studies on related systems, like phenyl quinoline-2-carboxylate, have shown how these orbital energies can be correlated with electronic excitation transitions observed in UV-Vis absorption spectra. mdpi.com

Table 2: Conceptual HOMO-LUMO Energy Data for a Hypothetical this compound Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These are example values to illustrate the concept and are not from a specific experimental measurement of this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Property Prediction

For derivatives of this compound, computational tools and web servers are used to predict a range of ADMET parameters. researchgate.netnih.gov These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with experimental ADMET data. nih.gov

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are assessed to predict oral bioavailability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are calculated to understand how the compound distributes throughout the body. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps to identify potential drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body are considered.

Toxicity: Various toxicity endpoints are predicted, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. biorxiv.org

Conformation Analysis and Puckering Analysis

The three-dimensional shape (conformation) of a molecule is critical to its biological activity and physical properties. Conformation analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. maricopa.edu For cyclic systems like the tetrahydroisoquinoline ring found in many derivatives, this is particularly important. nih.goverciyes.edu.tr

Most cycloalkanes are not planar but adopt puckered conformations to relieve angle and torsional strain. maricopa.edu For six-membered rings like the non-aromatic part of a tetrahydroisoquinoline, the "chair" conformation is typically the most stable. maricopa.edu

Puckering analysis provides a quantitative description of the conformation of a ring system. nih.govresearchgate.net It uses parameters like the Cremer-Pople parameters (e.g., Q, θ, φ) to define the exact shape of the ring (e.g., chair, boat, twist-boat). nih.gov For example, in the crystal structure of a 1,2,7,8-tetrahydroisoquinoline derivative, the cyclohexadiene ring was found to adopt a twist-boat conformation. nih.gov This detailed structural information is crucial for understanding how the molecule fits into a protein's binding site or packs in a crystal lattice.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org It defines a surface for a molecule in a crystal, where the surface is the boundary where the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules in the crystal.

This analysis is invaluable for understanding the forces that govern crystal packing. researchgate.net By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, specific intermolecular contacts can be highlighted. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds. iucr.org

V. Biological and Pharmacological Relevance of Isoquinoline 4 Carbonitrile Scaffolds

Broad-Spectrum Biological Activities of Isoquinoline (B145761) Derivatives

Isoquinoline derivatives are recognized for their diverse pharmacological properties, which extend beyond their well-documented anticancer effects. These compounds have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and neuroprotective activities. chemimpex.com The versatility of the isoquinoline ring system, combined with the reactivity of the carbonitrile group, allows for the generation of a wide array of molecules with distinct biological profiles. chemimpex.com

The anticancer potential of isoquinoline derivatives, including those with a 4-carbonitrile substitution, is a primary focus of current research. solubilityofthings.com These compounds have demonstrated the ability to impede the growth and proliferation of various cancer cell lines, making them promising candidates for the development of new oncologic therapies. nih.govnih.gov

A significant body of research has demonstrated the capacity of this compound derivatives to inhibit the growth and proliferation of cancer cells. nih.gov These compounds exert their effects through various mechanisms, often in a concentration-dependent manner.

For instance, a study investigating a series of isoquinoline derivatives revealed that two compounds, B01002 and C26001, effectively inhibited the proliferation of SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov Another study synthesized and evaluated several isoquinoline derivatives against H1299 lung cancer cells, with some compounds showing significant inhibition of cell proliferation. Similarly, derivatives of isoquinoline have demonstrated cytotoxic effects against human breast and lung cancer cell lines, with IC50 values in the low micromolar range.

Furthermore, certain isoquinoline alkaloids have exhibited higher cytotoxicity compared to standard chemotherapeutic agents like etoposide. The antiproliferative activity of these compounds is not limited to a single cancer type, with studies showing efficacy against pancreatic and lung carcinoma cell lines as well. acs.org For example, a series of newly synthesized 5,6,7,8-tetrahydroisoquinolines showed moderate to strong activity against both PACA2 (pancreatic cancer) and A549 (lung carcinoma) cell lines. acs.org

The mechanism behind this inhibition often involves the modulation of key signaling pathways associated with tumor proliferation, invasion, and angiogenesis. nih.gov

Table 1: Antiproliferative Activity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | nih.gov |

| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | nih.gov |

| Isoquinoline Derivative | H1299 (Lung) | 37.85 μM | |

| Isoquinoline Derivatives | Breast and Lung | Low micromolar range |

Certain isoquinoline derivatives have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair. nih.gov The inhibition of PARP is a key strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. nih.gov

Historically, isoquinolines were among the second-generation PARP inhibitors developed in the 1990s. nih.gov For example, the dihydroisoquinolinone derivative PD128763 was found to be approximately 50 times more effective at inhibiting PARP1 than earlier inhibitors. nih.gov These inhibitors often contain a carboxamide group that forms strong hydrogen bonds within the catalytic active site of PARP1, enhancing their affinity and specificity. nih.gov